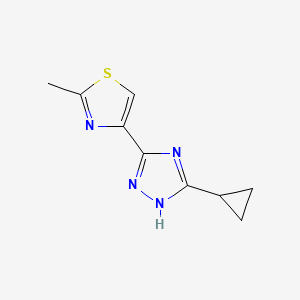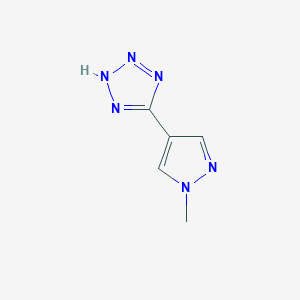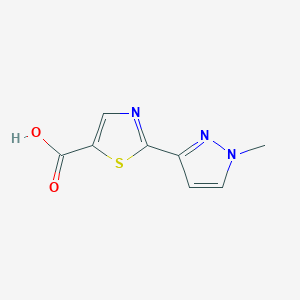
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole (abbreviated as CPTMT) is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole compounds and has been found to possess a wide range of biological activities such as anticancer, antifungal, and antiviral properties. In
Wissenschaftliche Forschungsanwendungen
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer properties and has been shown to inhibit the growth of various cancer cell lines. In addition, this compound has been found to possess antifungal and antiviral properties, making it a potential candidate for the treatment of fungal and viral infections.
Wirkmechanismus
The mechanism of action of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific targets in cells. For example, this compound has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, this compound has been found to inhibit the replication of certain viruses and fungi.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. In addition to its anticancer, antifungal, and antiviral properties, this compound has been found to possess antioxidant and anti-inflammatory properties. It has also been found to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole in lab experiments include its high yield of synthesis, ease of purification, and its wide range of biological activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, fungal, and viral infections. Another direction is to investigate its potential as a modulator of the immune system for the treatment of autoimmune diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify its specific targets in cells.
Synthesemethoden
The synthesis of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with cyclopropylamine and sodium azide. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Eigenschaften
IUPAC Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-5-10-7(4-14-5)9-11-8(12-13-9)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMKPWZTWVCQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NNC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B7589598.png)
![2-Methyl-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid](/img/structure/B7589601.png)
![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7589606.png)
![2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7589614.png)

![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
![2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)

![N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B7589678.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)
